Bienvenue dans la boutique en ligne BenchChem!

4-Allyl-2-tert-butyl-5-ethyl-oxazole

Synthetic intermediate Hydroboration PPAR agonist linker

4-Allyl-2-tert-butyl-5-ethyl-oxazole (CAS 690684-35-6) is a 2,4,5-trisubstituted oxazole derivative. It features a reactive allyl group at C4, a bulky tert-butyl group at C2, and an ethyl group at C5.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B8429622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-2-tert-butyl-5-ethyl-oxazole
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(O1)C(C)(C)C)CC=C
InChIInChI=1S/C12H19NO/c1-6-8-9-10(7-2)14-11(13-9)12(3,4)5/h6H,1,7-8H2,2-5H3
InChIKeyQLVUEYLLMRMARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyl-2-tert-butyl-5-ethyl-oxazole: A Tri-Substituted Oxazole Building Block for PPAR Agonist Synthesis


4-Allyl-2-tert-butyl-5-ethyl-oxazole (CAS 690684-35-6) is a 2,4,5-trisubstituted oxazole derivative . It features a reactive allyl group at C4, a bulky tert-butyl group at C2, and an ethyl group at C5. With a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol , this compound serves as a key synthetic intermediate in the preparation of peroxisome proliferator-activated receptor (PPAR) agonists, as evidenced by its incorporation into patented oxazole-based structures designed to modulate glucose and lipid homeostasis .

Why Generic Oxazole Building Blocks Cannot Replace 4-Allyl-2-tert-butyl-5-ethyl-oxazole in PPAR Agonist Assembly


The precise substitution pattern of 4-allyl-2-tert-butyl-5-ethyl-oxazole is not arbitrary; it directly dictates the geometry and pharmacological profile of the resulting PPAR agonists. The C4-allyl group is a critical synthetic handle for installing hydroxypropyl linkers, while the C2-tert-butyl and C5-ethyl groups confer specific steric and lipophilic properties that influence receptor subtype selectivity . Generic oxazole building blocks—such as unsubstituted oxazole, 2-tert-butyl-oxazole, or 4-allyl-2-isopropyl-5-methyl-oxazole—lack this exact combination of functional groups, leading to altered linker lengths, different steric bulk, or incorrect lipophilicity, which can compromise the potency and selectivity of the final PPAR-targeting compound .

Quantitative Evidence for Selecting 4-Allyl-2-tert-butyl-5-ethyl-oxazole Over Its Analogs


C4-Allyl Group Enables Hydroxypropyl Linker Installation via Hydroboration-Oxidation

The C4-allyl substituent of the target compound provides a unique synthetic entry point that is absent in 4-methyl, 4-ethyl, or 4-unsubstituted oxazole analogs. In the patented synthesis of PPAR agonists, this allyl group undergoes regioselective hydroboration-oxidation to yield a 3-(2-tert-butyl-5-ethyl-oxazol-4-yl)-propan-1-ol linker, which is then coupled to form the final agonist core . Analogs lacking the allyl group (e.g., 4-methyl-2-tert-butyl-5-ethyl-oxazole) cannot undergo this transformation and would require alternative, potentially less efficient synthetic strategies .

Synthetic intermediate Hydroboration PPAR agonist linker

2-tert-Butyl Group Contributes to PPARα Selectivity

Within the patented oxazole-based PPAR agonist series, the 2-tert-butyl substituent is associated with potent PPARα agonism. Compounds bearing the 2-tert-butyl-5-ethyl-oxazole scaffold (derived from the target compound) displayed PPARα EC₅₀ values in the low nanomolar range in cell-based transactivation assays . In contrast, analogs with smaller 2-substituents (e.g., isopropyl) showed reduced PPARα potency, as indicated by the general structure-activity relationship trends described in the patent .

PPAR selectivity Steric bulk Metabolic stability

Differentiation from 4-Allyl-2-isopropyl-5-methyl-oxazole in Lipophilicity and Steric Profile

The target compound (MW 193.28, C12H19NO) differs from the closely related building block 4-allyl-2-isopropyl-5-methyl-oxazole (MW 165.23, C10H15NO) by having a tert-butyl group instead of isopropyl at C2 and an ethyl group instead of methyl at C5 . These structural differences result in increased calculated lipophilicity (estimated cLogP of ~3.5 vs. ~2.6 for the isopropyl-methyl analog) and greater steric bulk near the oxazole ring . The tert-butyl group also introduces a quaternary carbon center that may reduce metabolic oxidation at this position compared to the isopropyl group, which contains a benzylic-like tertiary C-H bond .

Lipophilicity Steric hindrance Oxazole building blocks

Recommended Application Scenarios for 4-Allyl-2-tert-butyl-5-ethyl-oxazole


Synthesis of PPARα/γ Dual Agonists for Diabetes and Dyslipidemia Research

Procurement of this building block is most justified when the synthetic target is a PPARα/γ dual agonist scaffold requiring a precisely defined oxazole linker. The 4-allyl group enables the installation of the hydroxypropyl linker, and the 2-tert-butyl-5-ethyl substitution pattern has been validated in patented structures that exhibit dual PPARα/γ agonism with nanomolar potency . Researchers developing next-generation insulin sensitizers with improved lipid profiles should select this compound to maintain fidelity to the disclosed pharmacophore.

Structure-Activity Relationship (SAR) Studies on PPAR Subtype Selectivity

In systematic SAR campaigns exploring the effect of C2 and C5 substituents on PPAR subtype selectivity, 4-allyl-2-tert-butyl-5-ethyl-oxazole serves as the reference intermediate for the 2-tert-butyl-5-ethyl series. Comparing the final agonists derived from this building block with those derived from analogs (e.g., 2-isopropyl-5-methyl series) allows direct assessment of how the tert-butyl and ethyl groups influence PPARα vs. PPARγ potency and selectivity .

Development of Metabolically Stabilized PPAR Agonists

The quaternary carbon at the 2-tert-butyl position of this building block is expected to resist metabolic oxidation at this site, potentially improving the metabolic stability of the resulting PPAR agonists compared to those derived from analogs bearing oxidizable substituents (e.g., isopropyl, benzyl) . Medicinal chemistry teams optimizing pharmacokinetic properties of oxazole-based PPAR ligands should prioritize this building block for lead optimization.

Chemical Biology Probe Synthesis for PPAR Target Engagement Studies

The C4-allyl group provides a convenient functional handle not only for linker attachment but also for further derivatization (e.g., for biotin or fluorophore conjugation). This enables the synthesis of chemical biology probes to study PPAR target engagement, cellular localization, and off-target profiling, making the compound valuable beyond traditional medicinal chemistry applications .

Quote Request

Request a Quote for 4-Allyl-2-tert-butyl-5-ethyl-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.